[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
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Overview
Description
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group and a dimethylanilino group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the esterification of 2-(3-fluorophenyl)acetic acid with 2-(2,5-dimethylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group may undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
- [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Uniqueness
Compared to similar compounds, [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate may exhibit unique properties due to the specific positioning of the methyl groups on the aniline ring. This can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-12-6-7-13(2)16(8-12)20-17(21)11-23-18(22)10-14-4-3-5-15(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKKRMUVCMESIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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